5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8

Isotopic Purity Mass Spectrometry Internal Standard

This perdeuterated isotopologue (d8) is the only internal standard that enables accurate LC-MS/MS quantification of the penultimate Vilazodone intermediate—unlabeled analogs co-elute with zero mass shift, while Vilazodone-d8 shows divergent retention and matrix effects causing ±15% bias. The +8 Da shift on an identical scaffold guarantees matched extraction recovery and ionization efficiency, eliminating cross-talk. Essential for ANDA impurity profiling (ICH Q3A), forced degradation tracking (ICH Q1A), and FDA/EMA M10 bioanalytical method validation. Order now to secure your supply.

Molecular Formula C13H14N2O3
Molecular Weight 254.31 g/mol
Cat. No. B12417266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8
Molecular FormulaC13H14N2O3
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)O
InChIInChI=1S/C13H14N2O3/c16-13(17)12-8-9-7-10(1-2-11(9)18-12)15-5-3-14-4-6-15/h1-2,7-8,14H,3-6H2,(H,16,17)/i3D2,4D2,5D2,6D2
InChIKeyXSDYUFFJOJVGMF-SQUIKQQTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Piperazinyl)benzofuran-2-carboxylic Acid-d8: Deuterated Vilazodone Intermediate Standard for LC-MS Quantification


5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8 (Molecular Formula: C₁₃H₆D₈N₂O₃, Molecular Weight: 254.31) is a perdeuterated isotopologue of the key Vilazodone synthetic intermediate, 5-(1-piperazinyl)benzofuran-2-carboxylic acid (CAS 183288-47-3). The compound incorporates eight deuterium atoms specifically within the piperazine ring, as confirmed by its InChI specification (/i3D₂,4D₂,5D₂,6D₂) . It is designed exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of the corresponding non-deuterated intermediate in pharmaceutical impurity profiling, method validation, and quality control workflows by liquid chromatography-mass spectrometry (LC-MS) [1].

Why Non-Deuterated or Differentially Labeled Vilazodone Intermediates Cannot Substitute for 5-(1-Piperazinyl)benzofuran-2-carboxylic Acid-d8


Accurate quantification of 5-(1-piperazinyl)benzofuran-2-carboxylic acid (the non-deuterated intermediate) in Vilazodone drug substance cannot be achieved using structurally analogous but unlabeled compounds or even the final drug product deuterated standard (Vilazodone-d8). The unlabeled compound (MW 246.26) co-elutes with the target analyte and shares an identical MRM transition, making it useless as an internal standard. Vilazodone-d8 (MW 449.6) possesses a fundamentally different molecular skeleton and chromatographic retention time, leading to differential ion suppression/enhancement that can cause quantitative bias exceeding ±15%, as demonstrated in bioanalytical method validation studies [1]. Only the perdeuterated intermediate isotopic analog provides the requisite balance of co-elution (near-identical retention time) with a distinct mass shift (+8 Da) to enable precise compensation for matrix effects and extraction variability [2].

Quantitative Differentiation Evidence for 5-(1-Piperazinyl)benzofuran-2-carboxylic Acid-d8 Against Comparator Standards


Mass Shift Differentiation: d8 Isotopologue (+8.05 Da) vs. Non-Deuterated Parent Compound

The target compound (d8) exhibits a molecular ion mass shift of +8.05 Da relative to the non-deuterated parent (5-(1-piperazinyl)benzofuran-2-carboxylic acid, MW 246.26) [1]. In LC-MS/MS, this translates to a precursor ion m/z increase from approximately 247.1 (unlabeled, [M+H]⁺) to 255.2 (d8, [M+H]⁺), well outside the ±3 Da window within which isotopic cross-talk can confound quantification . By contrast, a d4 isotopologue would provide only a +4 Da shift, increasing the risk of signal overlap with the native ¹³C₂ isotopomer of the analyte at higher concentrations.

Isotopic Purity Mass Spectrometry Internal Standard

Isotopic Purity: d8 Target Compound vs. Vilazodone-d8 (Final Drug Product IS)

Commercially available Vilazodone-d8 is specified at ≥99% deuterated forms (d1-d8) . The target compound, 5-(1-piperazinyl)benzofuran-2-carboxylic acid-d8, is typically supplied with a chemical purity of ≥95% (HPLC) and an isotopic enrichment of ≥98 atom % D, as is standard for perdeuterated TRC-grade stable isotope-labeled reference standards . While both compounds meet the ≥95% isotopic enrichment threshold recommended for SIL-IS, only the intermediate-specific d8 compound is structurally matched to the target analyte (the Vilazodone carboxylic acid intermediate) for impurity quantification.

Isotopic Enrichment Internal Standard Suitability Quantitative Accuracy

Chromatographic Co-Elution Fidelity: Deuterated vs. Non-Deuterated Internal Standards

Deuterated internal standards generally co-elute with their unlabeled analytes within 0.05 min, whereas non-deuterated structural analogs can exhibit retention time differences (ΔRT) of 0.3–2.0 min [1]. In a validated UPLC-MS/MS method for Vilazodone in human plasma, the deuterated IS (Vilazodone-d8) demonstrated negligible matrix effect (no significant ion suppression or enhancement) across the validated concentration range (0.300–300.000 ng/mL), with consistent recovery at low, medium, and high QC levels [2]. While these data are for the final drug product rather than the intermediate, the chromatographic principle is directly transferable: a structurally matched deuterated IS (d8 intermediate) will outperform any non-isotopic IS in compensating for extraction variability and matrix-induced ion suppression for the carboxylic acid intermediate.

Matrix Effect Ion Suppression LC-MS/MS Method Validation

Synthetic-Tracer Specificity: d8 Intermediate as the Only IS for Vilazodone Carboxylic Acid Impurity Quantification

5-(1-Piperazinyl)benzofuran-2-carboxylic acid is a critical starting material and potential process impurity in Vilazodone hydrochloride synthesis, as documented in patent literature describing the convergent synthetic route [1]. The deuterated form (d8) is specifically manufactured as the isotopic internal standard to enable accurate quantification of this impurity in Vilazodone API and finished dosage forms . No other commercially available deuterated standard (including Vilazodone-d8, Vilazodone N-Oxide-d4, or Vilazodone Carboxylic Acid metabolite standards) matches the molecular structure and chromatographic behavior of this specific intermediate.

Impurity Profiling ANDA Submission Pharmaceutical Quality Control

Isotopic Stability: Deuterium Label Retention Under Sample Preparation and Storage Conditions

The deuterium atoms in 5-(1-piperazinyl)benzofuran-2-carboxylic acid-d8 are located on aliphatic carbons of the piperazine ring (positions 2,2,3,3,5,5,6,6), which are non-exchangeable under typical bioanalytical sample preparation conditions (pH 2–9, aqueous/organic solvents) . This contrasts with deuterium labels on heteroatoms (e.g., N-D, O-D, S-D) or α-carbonyl positions, which can undergo rapid H/D back-exchange in protic solvents, leading to isotopic dilution and quantification inaccuracy. In the validated Vilazodone-d8 UPLC-MS/MS method, stock solutions, working solutions, and processed plasma samples were all found to be stable under all defined storage and processing conditions [1]. The d8 intermediate, with its identical deuterium placement on the piperazine ring, is expected to exhibit comparable isotopic stability, ensuring consistent MS response over the course of analytical batch runs.

Deuterium Exchange Sample Stability Method Robustness

Optimal Procurement and Application Scenarios for 5-(1-Piperazinyl)benzofuran-2-carboxylic Acid-d8


Quantification of Process Impurity 5-(1-Piperazinyl)benzofuran-2-carboxylic Acid in Vilazodone Hydrochloride API

In ANDA-directed impurity profiling of Vilazodone drug substance, ICH Q3A requires identification and quantification of all process impurities present at ≥0.10% (or ≥0.05% for a maximum daily dose >2 g/day). The d8 compound serves as the optimal internal standard for a specific, sensitive LC-MS/MS method targeting the penultimate intermediate, which carries through as a potential impurity [1]. The +8 Da mass shift ensures unambiguous detection without isotopic cross-talk, while the identical chemical structure guarantees equivalent extraction recovery and ionization efficiency, enabling accurate quantification at levels as low as 0.01% relative to the API peak [2].

Method Validation for Regulatory Bioanalytical Studies Supporting Vilazodone Generic Development

Generic drug developers must validate bioanalytical methods per FDA and EMA guidance (M10 Bioanalytical Method Validation). Using the d8 intermediate internal standard enables full validation of selectivity, matrix effect, and recovery for the carboxylic acid intermediate in plasma or urine matrices, where non-isotopic IS would require extensive matrix effect bridging studies. The validated UPLC-MS/MS method for Vilazodone using d8-IS demonstrated linearity from 0.300–300.000 ng/mL with acceptable precision and accuracy, a performance precedent the d8 intermediate method is positioned to replicate [1].

Stability-Indicating Method Development for Vilazodone Forced Degradation Studies

During forced degradation (acid, base, oxidative, thermal, photolytic stress), Vilazodone can hydrolyze to generate the carboxylic acid intermediate as a degradant. A stability-indicating LC-MS method employing the d8 intermediate as internal standard ensures that any degradation-related formation of the unlabeled intermediate can be accurately tracked without interference from the IS signal—a critical requirement for shelf-life specification setting in ICH Q1A(R2) stability protocols [1].

Synthetic Process Optimization and Yield Determination in Vilazodone Intermediate Manufacturing

Process chemistry teams optimizing the amidation or deprotection steps in Vilazodone synthesis (as described in patent CN107674052B) require precise quantification of the carboxylic acid intermediate to calculate reaction conversion and yield [1]. The d8 internal standard enables accurate LC-MS quantification in complex reaction mixtures containing catalysts, solvents, and by-products, where UV detection alone would lack the specificity to distinguish the intermediate from co-eluting species [2].

Quote Request

Request a Quote for 5-(1-Piperazinyl)benzofuran-2-carboxylic acid-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.